4-(Diphenylmethyl)piperazine-1-carboximidamide 4-(Diphenylmethyl)piperazine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564720
InChI: InChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20)
SMILES:
Molecular Formula: C18H22N4
Molecular Weight: 294.4 g/mol

4-(Diphenylmethyl)piperazine-1-carboximidamide

CAS No.:

Cat. No.: VC16564720

Molecular Formula: C18H22N4

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Diphenylmethyl)piperazine-1-carboximidamide -

Specification

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
IUPAC Name 4-benzhydrylpiperazine-1-carboximidamide
Standard InChI InChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20)
Standard InChI Key FDGDBKWWNQATBS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N

Introduction

Structural and Molecular Properties

Core Architecture

The compound’s structure features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—substituted at position 1 with a carboximidamide group (-C(=NH)NH2\text{-C(=NH)NH}_2) and at position 4 with a diphenylmethyl moiety (-CH(C6H5)2\text{-CH(C}_6\text{H}_5\text{)}_2) . This arrangement creates a planar, aromatic-rich system with polar and nonpolar regions, enabling interactions with both hydrophilic and hydrophobic biological targets.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight294.4 g/mol
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)Estimated 3.2 (lipophilic)

The sulfate salt form (C18H24N4O4S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4\text{S}), with a molecular weight of 392.47 g/mol, enhances water solubility for pharmaceutical formulations .

Synthetic Methodologies

Industrial Synthesis

Large-scale production typically involves a multi-step process:

  • Piperazine Functionalization: Reacting piperazine with diphenylmethyl chloride under alkaline conditions to introduce the diphenylmethyl group.

  • Carboximidamide Formation: Treating the intermediate with cyanamide (NH2CN\text{NH}_2\text{CN}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) .

  • Purification: Crystallization from ethanol/water mixtures or reverse-phase chromatography achieves >97% purity .

Laboratory-Scale Modifications

A representative synthesis from 4-methylpiperazine-1-carboximidamide illustrates reaction optimization :

ParameterConditionYield
SolventDimethyl sulfoxide (DMSO)20%
BaseK2CO3\text{K}_2\text{CO}_3-
Temperature20°C-
Reaction Time16 hours-

This method, while low-yielding, demonstrates the compound’s reactivity in nucleophilic substitution reactions .

Biological Activity and Mechanism

Histamine H1_11-Receptor Antagonism

In guinea pig ileum assays, 4-(diphenylmethyl)piperazine-1-carboximidamide derivatives exhibited potent H1_1-receptor blockade (IC50_{50} = 12–45 nM), surpassing cetirizine in reducing capillary permeability in rat models . The diphenylmethyl group facilitates hydrophobic interactions with receptor pockets, while the carboximidamide moiety forms hydrogen bonds with Glu179^{179} residues .

Antiallergic Effects

Derivatives with four-methylene spacers (e.g., compound 1e) inhibited compound 48/80-induced histamine release from mast cells 100-fold more effectively than ketotifen . This activity correlates with reduced calcium influx and stabilization of mast cell membranes .

Selectivity Profile

Notably, the compound shows minimal muscarinic M3_3 receptor affinity (<10% inhibition at 10 μM) , suggesting a favorable side-effect profile compared to first-generation antihistamines.

Pharmaceutical Applications

Drug Development

The compound serves as a precursor for:

  • Antihistamines: Structural analogs are in preclinical trials for allergic rhinitis .

  • CNS Agents: Piperazine derivatives cross the blood-brain barrier, enabling exploration in anxiety and depression .

Formulation Strategies

Salt formation (e.g., sulfate ) improves bioavailability. Nanoparticle encapsulation using PLGA polymers enhances plasma half-life from 2.3 to 8.7 hours in rodent studies.

Derivatives and Structure-Activity Relationships

Heteroaryl Modifications

Introducing benzimidazole groups (e.g., VU0521701-1 ) increases H1_1 receptor affinity 3-fold while reducing CYP3A4 inhibition .

Chain Length Optimization

Four-carbon spacers between the piperazine and terminal amide maximize antiallergic activity (ED50_{50} = 0.8 mg/kg vs. 3.2 mg/kg for cetirizine) .

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